molecular formula C5H8N2O B1323023 1-(Isoxazol-3-yl)-n-methylmethanamine CAS No. 297172-17-9

1-(Isoxazol-3-yl)-n-methylmethanamine

Cat. No.: B1323023
CAS No.: 297172-17-9
M. Wt: 112.13 g/mol
InChI Key: JSJAXEJEZXYKLY-UHFFFAOYSA-N
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Description

1-(Isoxazol-3-yl)-n-methylmethanamine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .

Chemical Reactions Analysis

1-(Isoxazol-3-yl)-n-methylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: Isoxazole derivatives can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of isoxazole derivatives can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of isoxazole derivatives can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

Synthesis of 1-(Isoxazol-3-yl)-n-methylmethanamine

The synthesis of this compound typically involves methods such as the Biginelli reaction or other multistep synthetic protocols that yield isoxazole derivatives. Recent studies have highlighted the synthesis of isoxazole derivatives through Claisen-Schmidt condensation reactions, which have shown promising results in terms of biological activity and pharmacokinetic properties .

Anti-inflammatory Properties

Research indicates that isoxazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds derived from isoxazoles have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the treatment of inflammatory diseases. The synthesized derivatives have demonstrated selective inhibition towards COX-2, suggesting their potential use in managing conditions like arthritis and other inflammatory disorders .

Antitumor Activity

Isoxazole compounds have been investigated for their anticancer properties. In vitro studies have shown that certain isoxazole derivatives can inhibit the proliferation of various cancer cell lines, including ovarian and colon cancer cells. For example, one study reported that a specific isoxazole derivative exhibited a 20-fold increase in potency against ovarian cancer cells compared to its lead compound . Additionally, compounds targeting the FLT3 receptor have shown promise in treating acute myeloid leukemia by inhibiting tumor growth in xenograft models .

Neuroprotective Effects

The ability of isoxazole derivatives to cross the blood-brain barrier has opened avenues for their application in neurodegenerative diseases. Some studies suggest that these compounds may offer neuroprotective benefits by modulating inflammatory pathways associated with neurodegeneration .

Case Studies and Research Findings

Several studies illustrate the applications of this compound:

Study Focus Findings
Panda et al. (2009)Anti-inflammatory activityDemonstrated a reduction in edema using carrageenan-induced rat paw edema method with multiple isoxazole derivatives showing significant efficacy .
Vitale et al. (2014)Antitumor activityIdentified a selective COX-1 inhibitor with enhanced potency against ovarian cancer cell lines .
Xu et al. (2015)FLT3 inhibitorsReported complete tumor regression in xenograft models using novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives .
Recent Study (2023)PharmacokineticsFound improved gastrointestinal absorption and blood-brain barrier permeability for synthesized isoxazole derivatives, indicating potential for chronic disease management .

Mechanism of Action

The mechanism of action of 1-(Isoxazol-3-yl)-n-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, isoxazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase and matrix metalloproteinases .

Comparison with Similar Compounds

1-(Isoxazol-3-yl)-n-methylmethanamine can be compared with other similar compounds, such as thiadiazole, oxadiazole, and isothiazole derivatives. These compounds share a similar five-membered ring structure with different heteroatoms (sulfur, oxygen, and nitrogen) at adjacent positions. The unique combination of oxygen and nitrogen in the isoxazole ring imparts distinct biological activities and reactivity compared to its analogs .

Similar compounds include:

  • Thiadiazole derivatives
  • Oxadiazole derivatives
  • Isothiazole derivatives

The uniqueness of this compound lies in its specific biological activities and the versatility of its isoxazole ring in various chemical reactions and synthetic applications .

Biological Activity

1-(Isoxazol-3-yl)-n-methylmethanamine, also known by its CAS number 297172-17-9, is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound features an isoxazole ring which is known for its diverse biological activities. The compound's structure can be described as follows:

  • Molecular Formula : C6H10N2O
  • Molecular Weight : 126.16 g/mol
  • Canonical SMILES : C1=NOC(C=C1)C(NC)C

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. It has been shown to modulate enzyme activities and influence cellular signaling pathways. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound acts as an inhibitor for several key enzymes involved in metabolic pathways, which can lead to altered cellular responses.
  • Receptor Binding : It exhibits affinity for specific receptors, potentially influencing physiological processes such as inflammation and cell proliferation.

Biological Activities

Recent studies have reported a broad spectrum of biological activities associated with this compound:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
  • Anti-inflammatory Effects : Research indicates that it may reduce inflammatory responses in cellular models.
  • Anticancer Properties : Preliminary studies suggest potential anticancer activity through the inhibition of tumor growth in vitro.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50/EffectivenessReference
AntimicrobialMRSA4.7 μM
Anti-inflammatoryRAW 264.7 MacrophagesSignificant reduction
AnticancerMCF-7 Breast Cancer CellsInhibition observed

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of this compound, it was found to exhibit an IC50 value of 4.7 μM against MRSA. This suggests that the compound could serve as a potential lead in developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

Research conducted on RAW 264.7 macrophage cells demonstrated that treatment with the compound led to a significant reduction in pro-inflammatory cytokines. This effect was attributed to the inhibition of NF-kB signaling pathways, highlighting its potential use in inflammatory diseases .

Case Study 3: Anticancer Activity

In vitro tests on MCF-7 breast cancer cells revealed that this compound inhibited cell proliferation in a dose-dependent manner. At concentrations above 3 μM, the compound effectively reduced colony formation, indicating its potential as an anticancer therapeutic .

Properties

IUPAC Name

N-methyl-1-(1,2-oxazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-6-4-5-2-3-8-7-5/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJAXEJEZXYKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NOC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

297172-17-9
Record name methyl(1,2-oxazol-3-ylmethyl)amine
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